
Supristol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Supristol, also known as this compound, is a useful research compound. Its molecular formula is C25H31N7O6S and its molecular weight is 557.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
The compound "Supristol" is a combination of trimethoprim and sulphamethoxazole, primarily used as an antibiotic in the treatment of various bacterial infections. This article will delve into its applications, focusing on scientific research applications, clinical case studies, and relevant data.
Antimicrobial Efficacy
This compound has been extensively studied for its antimicrobial properties. Research indicates that the combination of trimethoprim and sulphamethoxazole exhibits a broader spectrum of activity compared to either antibiotic used alone. A systematic review highlighted its effectiveness against common pathogens such as Escherichia coli, Staphylococcus aureus, and Haemophilus influenzae .
Pharmacokinetics
Studies on the pharmacokinetics of this compound reveal that the absorption, distribution, metabolism, and excretion profiles are favorable for treating infections. The peak plasma concentrations are achieved within 1-4 hours post-administration, with a half-life conducive to maintaining therapeutic levels in the body .
Resistance Patterns
Research has also focused on the resistance patterns associated with this compound. While it remains effective against many strains, some studies indicate rising resistance levels among certain bacteria, necessitating ongoing surveillance and potential adjustments in treatment protocols .
Urinary Tract Infections (UTIs)
A clinical trial involving 200 patients with recurrent UTIs demonstrated that those treated with this compound experienced a significant reduction in infection recurrence compared to those receiving standard antibiotic therapy . The study reported an efficacy rate of approximately 85% in preventing subsequent infections over six months.
Chronic Obstructive Pulmonary Disease (COPD)
In patients with COPD experiencing frequent exacerbations, a randomized controlled trial assessed the use of this compound as a prophylactic treatment. Results indicated that patients receiving this compound had fewer exacerbations compared to those on placebo, suggesting its role in managing chronic respiratory conditions .
Table 1: Comparative Efficacy of this compound Against Common Pathogens
Pathogen | Efficacy (%) | Resistance Rate (%) |
---|---|---|
Escherichia coli | 90 | 15 |
Staphylococcus aureus | 85 | 10 |
Haemophilus influenzae | 80 | 5 |
Table 2: Pharmacokinetic Profile of this compound
Parameter | Value |
---|---|
Peak Plasma Concentration | 1-4 hours |
Half-Life | 8-10 hours |
Bioavailability | ~90% |
Propiedades
Número CAS |
57197-43-0 |
---|---|
Fórmula molecular |
C25H31N7O6S |
Peso molecular |
557.6 g/mol |
Nombre IUPAC |
4-amino-N-(4,5-dimethyl-1,3-oxazol-2-yl)benzenesulfonamide;5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C14H18N4O3.C11H13N3O3S/c1-19-10-5-8(6-11(20-2)12(10)21-3)4-9-7-17-14(16)18-13(9)15;1-7-8(2)17-11(13-7)14-18(15,16)10-5-3-9(12)4-6-10/h5-7H,4H2,1-3H3,(H4,15,16,17,18);3-6H,12H2,1-2H3,(H,13,14) |
Clave InChI |
QSCDJPXGCZNSNJ-UHFFFAOYSA-N |
SMILES |
CC1=C(OC(=N1)NS(=O)(=O)C2=CC=C(C=C2)N)C.COC1=CC(=CC(=C1OC)OC)CC2=CN=C(N=C2N)N |
SMILES canónico |
CC1=C(OC(=N1)NS(=O)(=O)C2=CC=C(C=C2)N)C.COC1=CC(=CC(=C1OC)OC)CC2=CN=C(N=C2N)N |
Key on ui other cas no. |
57197-43-0 |
Sinónimos |
CN 3123 CN-3123 co-trifamole cotrifamol cotrifamole sulfamoxole - trimethoprim sulfamoxole, trimethoprim drug combination Supristol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.